Positional Isomerism and Physicochemical Predictors
N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide and its positional isomer N-(2,5-dimethoxyphenyl)-2-ethoxybenzamide share an identical molecular formula (C17H19NO4) and molecular weight, yet the ethoxy substitution position differs (para vs. ortho on the benzamide ring), leading to divergent predicted physicochemical parameters [1]. This structural difference is quantifiable in computed LogP values: the 4-ethoxy isomer has a predicted LogP of 3.0 (PubChem XLogP3) while the 2-ethoxy isomer has an ACD/LogP of 2.99, and the topological polar surface area of 56.8 Ų is identical for both.
| Evidence Dimension | Predicted partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.0 (N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide) |
| Comparator Or Baseline | ACD/LogP = 2.99 (N-(2,5-dimethoxyphenyl)-2-ethoxybenzamide) |
| Quantified Difference | ΔLogP ≈ +0.01 (4-ethoxy marginally more lipophilic; within computational error margin) |
| Conditions | Computed by PubChem XLogP3 3.0 and ACD/Labs Percepta Platform 14.00, respectively |
Why This Matters
Although the computed LogP difference is negligible, the ortho vs. para ethoxy positioning can significantly impact hydrogen-bonding geometry and steric accessibility to receptor binding pockets, a factor critical for medicinal chemistry structure-activity relationship (SAR) studies.
- [1] PubChem. Compound Summary for CID 854771: N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide. XLogP3-AA = 3. View Source
